(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid, also known by its CAS number 1336664-27-7, is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxyl group, and a phenyl group. This compound belongs to the class of alpha-amino acids and is recognized for its potential applications in various scientific fields, including organic chemistry and pharmaceuticals.
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is classified as an alpha-amino acid, specifically part of the phenylpropanoic acids family. This classification indicates that it contains both an amino group and a carboxylic acid group, contributing to its role in biological systems and synthetic organic chemistry .
The synthesis of (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can be accomplished through several methods:
The synthesis may begin with the reaction of a suitable amine with an α,β-unsaturated carbonyl compound, followed by purification steps such as crystallization or chromatography to isolate the desired product.
The molecular formula of (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is , with a molecular weight of approximately 195.22 g/mol. Its structure features:
The compound's structural representation can be described using various chemical notation systems:
OC(=O)C(C(C1=CC(C=C1)O)=N)C
XJZVYFQWZQZBIZ-UHFFFAOYSA-N
These identifiers facilitate the identification and retrieval of the compound's data in chemical databases .
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can participate in various chemical reactions typical for amino acids:
The reactivity of this compound is influenced by its functional groups, which allow for nucleophilic attack and electrophilic substitution reactions typical of amino acids and phenolic compounds .
The mechanism of action for (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid primarily involves its role as a building block in protein synthesis and metabolic pathways.
Research indicates that compounds similar to this amino acid can exhibit physiological effects, such as modulation of neurotransmitter activity or involvement in metabolic regulation .
Relevant data on solubility and stability are crucial for applications in pharmaceutical formulations .
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial contexts.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: